molecular formula C23H23N5O4S B11196184 N-(2,5-dimethoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

N-(2,5-dimethoxyphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

Cat. No.: B11196184
M. Wt: 465.5 g/mol
InChI Key: ZPYWNZIOHUKRPM-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the dimethoxyphenyl and dimethylphenylsulfanyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives and related heterocyclic compounds. Examples include:

  • N-(3,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE
  • N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and dimethylphenylsulfanyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

InChI

InChI=1S/C23H23N5O4S/c1-14-5-8-19(15(2)11-14)33-22-21-26-28(23(30)27(21)10-9-24-22)13-20(29)25-17-12-16(31-3)6-7-18(17)32-4/h5-12H,13H2,1-4H3,(H,25,29)

InChI Key

ZPYWNZIOHUKRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C

Origin of Product

United States

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